Cas no 67874-64-0 (bis[2-dimethylamino)ethyl] (3-methyl-1,2-phenylene)dicarbamate)

bis[2-dimethylamino)ethyl] (3-methyl-1,2-phenylene)dicarbamate structure
67874-64-0 structure
Product name:bis[2-dimethylamino)ethyl] (3-methyl-1,2-phenylene)dicarbamate
CAS No:67874-64-0
MF:C17H28N4O4
MW:352.42862
CID:1723172
PubChem ID:105895

bis[2-dimethylamino)ethyl] (3-methyl-1,2-phenylene)dicarbamate Chemical and Physical Properties

Names and Identifiers

    • bis[2-dimethylamino)ethyl] (3-methyl-1,2-phenylene)dicarbamate
    • Carbamic acid, N,N'-(3-methyl-1,2-phenylene)bis-, C,C'-bis(2-(dimethylamino)ethyl) ester
    • Toluene-2,3-dicarbamic acid, bis(2-(dimethylamino)ethyl) ester
    • Bis(2-(dimethylamino)ethyl) (3-methyl-1,2-phenylene)dicarbamate
    • Carbamic acid, (3-methyl-1,2-phenylene)bis-, bis(2-(dimethylamino)ethyl) ester
    • bis[2-(dimethylamino)ethyl] (3-methylbenzene-1,2-diyl)biscarbamate
    • 2-(dimethylamino)ethyl N-[2-[2-(dimethylamino)ethoxycarbonylamino]-3-methylphenyl]carbamate
    • EINECS 267-491-3
    • Toluene-2,3-dicarbamic acid, bis[2-(dimethylamino)ethyl] ester
    • NS00125052
    • Bis[2-(dimethylamino)ethyl] (3-methyl-1,2-phenylene)bis(hydrogen carbonimidate)
    • DTXSID30987234
    • RNDDGZCAAFWPHS-UHFFFAOYSA-N
    • 67874-64-0
    • Inchi: InChI=1S/C17H28N4O4/c1-13-7-6-8-14(18-16(22)24-11-9-20(2)3)15(13)19-17(23)25-12-10-21(4)5/h6-8H,9-12H2,1-5H3,(H,18,22)(H,19,23)
    • InChI Key: RNDDGZCAAFWPHS-UHFFFAOYSA-N
    • SMILES: CC1=C(C(=CC=C1)NC(=O)OCCN(C)C)NC(=O)OCCN(C)C

Computed Properties

  • Exact Mass: 352.21105539g/mol
  • Monoisotopic Mass: 352.21105539g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 10
  • Complexity: 418
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 83.1Ų

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